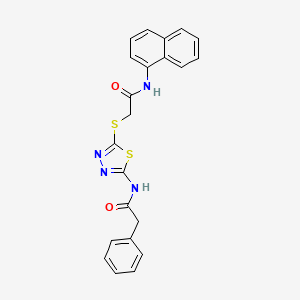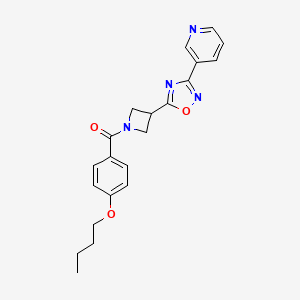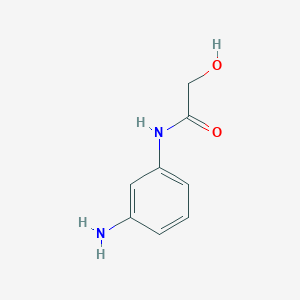
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid is an organic compound with a complex structure that includes a tetrahydropyran ring, a phenyl group, and a butyric acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid typically involves multiple steps, starting from simpler organic molecules. One common route involves the formation of the tetrahydropyran ring through cyclization reactions, followed by the introduction of the phenyl group and the butyric acid moiety through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. Key steps in the industrial production process include the preparation of starting materials, reaction optimization, and purification of the final product through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a lead compound for designing new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
作用機序
The mechanism by which 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. Detailed studies on the compound’s binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-tetrahydro-pyran-4-one: A related compound with a similar tetrahydropyran ring structure but different functional groups.
4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl-acetic acid: Another compound with a tetrahydropyran ring and a phenyl group, but with an acetic acid moiety instead of butyric acid.
Uniqueness
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications and derivatizations, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-17(2)12-14(8-9-20-17)15(11-16(18)19)10-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUDDGWRMLKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC2=CC=CC=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide](/img/structure/B2903894.png)



![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2903898.png)
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2903900.png)

![N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2903902.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2903906.png)
![(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B2903908.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2903911.png)


